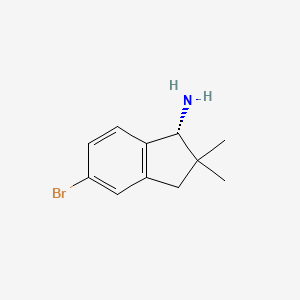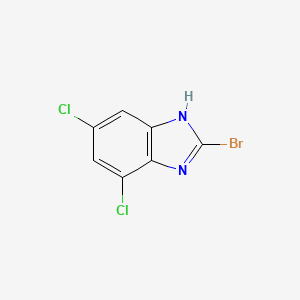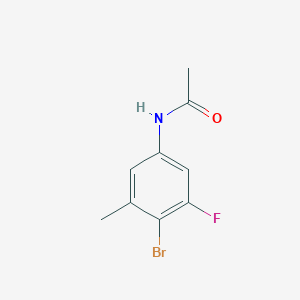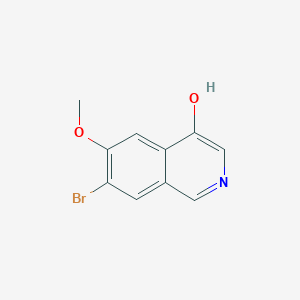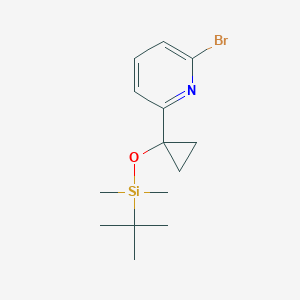
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine is a complex organic compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protecting group, and a cyclopropyl group attached to a pyridine ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole for the silylation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in THF is commonly used for the removal of the TBDMS group.
Oxidation/Reduction: Standard oxidizing agents like KMnO₄ or reducing agents like LiAlH₄ may be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: The major product is the corresponding alcohol.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is typically displaced by a nucleophile. In deprotection reactions, the TBDMS group is cleaved to reveal the hydroxyl group. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromohexyloxy)-tert-butyldimethylsilane
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine is unique due to the combination of a bromine atom, a cyclopropyl group, and a TBDMS protecting group attached to a pyridine ring
Properties
Molecular Formula |
C14H22BrNOSi |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
[1-(6-bromopyridin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrNOSi/c1-13(2,3)18(4,5)17-14(9-10-14)11-7-6-8-12(15)16-11/h6-8H,9-10H2,1-5H3 |
InChI Key |
IVLGLALHKJQPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)
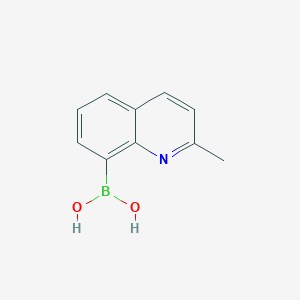
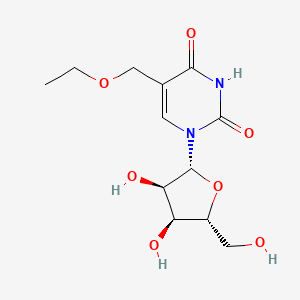
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)
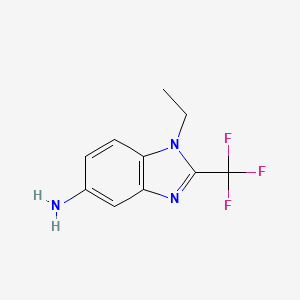
![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)
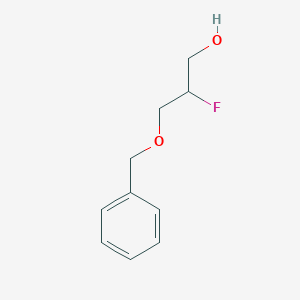
![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)
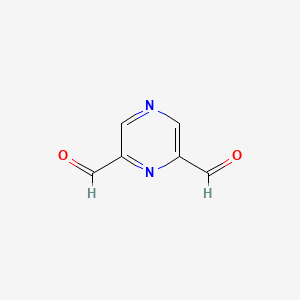
![[3-Methylene-1-(P-tolylsulfonyloxymethyl)cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B13905399.png)
